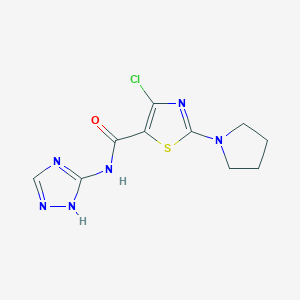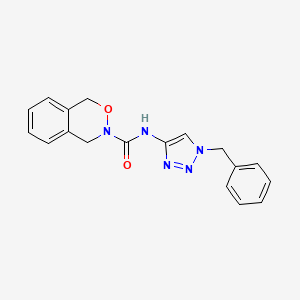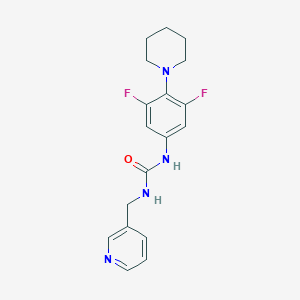![molecular formula C15H17N5O2 B7424262 2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol](/img/structure/B7424262.png)
2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol is a chemical compound that features a purine derivative linked to a phenoxyethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol typically involves the following steps:
Formation of the Purine Derivative: The starting material, 9-ethylpurine, is synthesized through alkylation of purine with ethyl iodide under basic conditions.
Amination: The 9-ethylpurine is then reacted with an appropriate amine to introduce the amino group at the 6-position.
Etherification: The amino-purine derivative is then coupled with 4-hydroxyphenoxyethanol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-[(9-Ethylpurin-6-yl)amino]phenoxy]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Aminopurin-9-yl)ethanol: Similar structure but lacks the phenoxy group.
Phenoxyethanol: Contains the phenoxy group but lacks the purine moiety.
Propiedades
IUPAC Name |
2-[4-[(9-ethylpurin-6-yl)amino]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-2-20-10-18-13-14(16-9-17-15(13)20)19-11-3-5-12(6-4-11)22-8-7-21/h3-6,9-10,21H,2,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGYXPLLLIQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorophenyl)-N-[2-(1H-indol-2-yl)ethyl]butanamide](/img/structure/B7424187.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 3-(naphthalene-2-carbonylamino)propanoate](/img/structure/B7424204.png)
![N-[5-(4-fluorophenoxy)isoquinolin-8-yl]pent-4-ynamide](/img/structure/B7424208.png)
![N-[4-[1-[4-(difluoromethoxy)phenyl]ethylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7424212.png)
![1,1-dioxo-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]thiane-4-carboxamide](/img/structure/B7424217.png)
![N-(2-bromophenyl)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]propanamide](/img/structure/B7424227.png)




![6-methyl-N-[4-(4-methylsulfonylphenoxy)phenyl]pyrimidin-4-amine](/img/structure/B7424280.png)
![1-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7424282.png)
![[2-(4-Phenylphenyl)quinolin-4-yl]-[3-(1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7424289.png)
